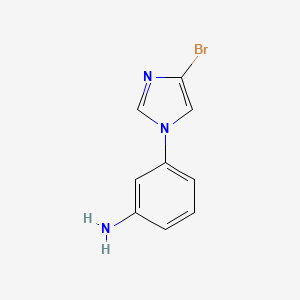
3-(4-Bromo-imidazol-1-yl)-phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-imidazol-1-yl)-phenylamine: is an organic compound that features a phenylamine group substituted with a 4-bromo-imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-imidazol-1-yl)-phenylamine typically involves the reaction of 4-bromo-1H-imidazole with a suitable phenylamine derivative. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylamine group, leading to the formation of quinone derivatives.
Reduction: Reduction of the bromo group can yield the corresponding imidazole derivative without the bromine atom.
Substitution: The bromo group in the imidazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: De-brominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(4-Bromo-imidazol-1-yl)-phenylamine is used as a building block in organic synthesis. It can be employed in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its imidazole moiety is particularly useful in the design of enzyme inhibitors.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance its pharmacological properties.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-imidazol-1-yl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the phenylamine group can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
4-Bromo-1H-imidazole: A simpler compound with similar reactivity but lacking the phenylamine group.
3-(4-Chloro-imidazol-1-yl)-phenylamine: A similar compound where the bromo group is replaced with a chloro group, affecting its reactivity and binding properties.
3-(4-Methyl-imidazol-1-yl)-phenylamine: A derivative with a methyl group instead of a bromo group, which can influence its chemical and biological properties.
Uniqueness: 3-(4-Bromo-imidazol-1-yl)-phenylamine is unique due to the presence of both the bromo-imidazole and phenylamine groups. This combination allows for diverse chemical reactivity and potential applications in various fields. The bromo group provides a site for further functionalization, while the phenylamine group enhances its binding properties in biological systems.
Propiedades
Fórmula molecular |
C9H8BrN3 |
|---|---|
Peso molecular |
238.08 g/mol |
Nombre IUPAC |
3-(4-bromoimidazol-1-yl)aniline |
InChI |
InChI=1S/C9H8BrN3/c10-9-5-13(6-12-9)8-3-1-2-7(11)4-8/h1-6H,11H2 |
Clave InChI |
NVBKVMBHTWJYTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=C(N=C2)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[c]isothiazol-6-ol](/img/structure/B13935569.png)
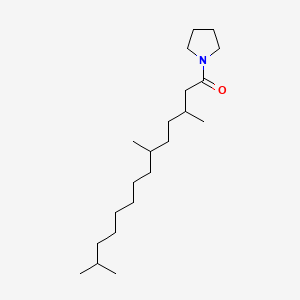


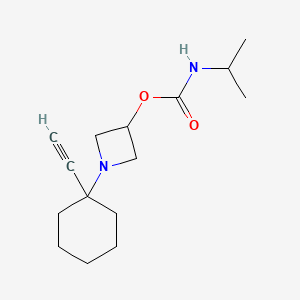
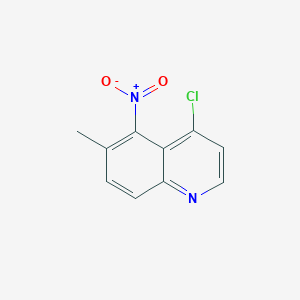

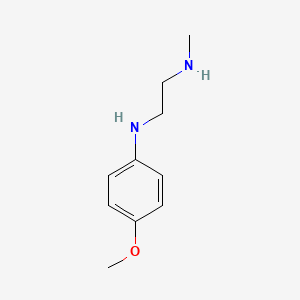
![4-[2-Chloro-6-(iodomethyl)pyrimidin-4-yl]morpholine](/img/structure/B13935637.png)
![3-(5-[5-Nitro-thiophen-2-yl]-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B13935647.png)
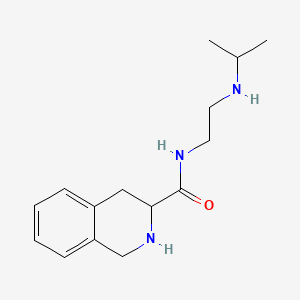
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
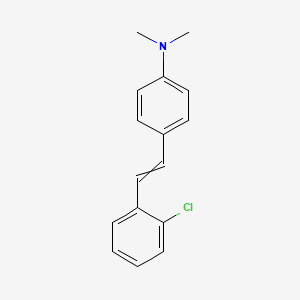
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
